methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is an organic compound belonging to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chlorine atoms at positions 2 and 4, and a methyl ester group at position 6. It is used in various scientific research fields due to its potential biological activities and its role as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound Pyrimidine derivatives, which include this compound, have been associated with diverse pharmacological properties .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets through various mechanisms .
Biochemical Pathways
Pyrimidine derivatives have been associated with a wide range of biological potentials, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Pharmacokinetics
The compound’s solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological potentials .
Action Environment
It’s known that the compound should be stored in a refrigerator and is stable at room temperature .
Biochemical Analysis
Biochemical Properties
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as α-amylase, which is involved in the breakdown of starch into glucose . The inhibition of α-amylase by this compound can lead to a reduction in glucose production, making it a potential candidate for antidiabetic therapies. Additionally, this compound may interact with other proteins and biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, further influencing its biochemical properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of α-amylase by this compound can lead to altered glucose metabolism in cells, affecting energy production and storage . Furthermore, this compound may impact cell signaling pathways by binding to specific receptors or enzymes, thereby influencing downstream signaling events and gene expression patterns.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, such as α-amylase, through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, this compound may interact with other proteins and nucleic acids, resulting in changes in gene expression and cellular function. The binding interactions of this compound with biomolecules can lead to conformational changes, enzyme inhibition or activation, and alterations in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method starts with the chlorination of a pyrrolopyrimidine precursor. For example, the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride at elevated temperatures (around 70°C) in the presence of a base such as diisopropylethylamine can yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine . This intermediate can then be esterified with methanol in the presence of a suitable catalyst to form the desired methyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.
Oxidation: Potassium osmate hydrate and sodium periodate can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine can yield a corresponding amino derivative, while oxidation can introduce aldehyde or carboxylic acid groups .
Scientific Research Applications
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to the presence of the methyl ester group at position 6, which can influence its reactivity and biological activity
Properties
IUPAC Name |
methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2/c1-15-7(14)4-2-3-5(9)12-8(10)13-6(3)11-4/h2H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMMTTBFLHJEMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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